N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
Description
This compound is a structurally complex molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring, a sulfanyl-linked carbamoyl methyl group attached to a 4-fluorophenyl moiety, and a benzamide tail substituted with a 3,4-dimethoxyphenethyl chain. The presence of methoxy and fluorine substituents may enhance bioavailability and target selectivity, as these groups are common in drug design for optimizing pharmacokinetics .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31FN4O7S/c1-44-28-12-5-21(15-29(28)45-2)13-14-37-33(42)23-6-3-22(4-7-23)18-40-34(43)26-16-30-31(47-20-46-30)17-27(26)39-35(40)48-19-32(41)38-25-10-8-24(36)9-11-25/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,37,42)(H,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZALJPXEKYPSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31FN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that may confer various biological activities, including anticancer and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 493.5 g/mol. The structure includes multiple functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F3N3O4S |
| Molecular Weight | 493.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethoxyphenyl group may enhance the compound's binding affinity and selectivity due to increased lipophilicity and electronic effects. Additionally, the fluorophenyl and dioxoloquinazoline moieties may play roles in modulating biological responses through various pathways.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study published in Cancer Letters reported that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. The study suggested that the compound activates caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethoxyphenyl group or alterations to the dioxoloquinazoline core could lead to enhanced efficacy or reduced toxicity. Computational studies using molecular docking have provided insights into how different structural modifications might influence binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparisons with analogues sharing key substructures:
Notes:
- The target compound’s quinazolinone-dioxolo core is distinct from triazoles () or triterpenoids (–4), but fluorophenyl/benzamide groups align with sigma ligands () and antioxidants ().
Mechanistic Insights from Similarity Analysis
Scaffold-Driven Activity: The quinazolinone moiety is associated with kinase inhibition (e.g., EGFR inhibitors like gefitinib). In contrast, OA and HG (–4) demonstrate that even minor structural differences (e.g., hydroxyl vs.
Fluorophenyl and Benzamide Motifs: The 4-fluorophenyl group is a hallmark of sigma-1 ligands (), which regulate neurotransmitter release. The benzamide tail resembles THHEB (), where electron-donating groups (methoxy in the target vs. hydroxy in THHEB) modulate antioxidant capacity. However, methoxy groups may reduce radical scavenging but improve membrane permeability .
Divergence from Structural Analogues: Unlike OA/HG (), the target compound’s lack of a planar triterpenoid scaffold may limit PPAR-γ agonism. Conversely, its sulfanyl linkage could introduce unique redox-modulating properties absent in simpler benzamides .
Methodological Considerations in Comparative Studies
- Similarity Metrics : Tanimoto coefficients and physicochemical descriptors (e.g., logP, polar surface area) are critical for initial screening but may fail to predict bioactivity in context-dependent scenarios (e.g., 20% of structurally similar compounds share gene expression profiles; ) .
- Docking and Transcriptome Analysis: Glide XP (–16) and transcriptome profiling (–4) can resolve mechanistic differences among analogues. For example, OA and HG share docking poses with PPAR-γ despite minor structural variations, whereas the target compound’s bulkier substituents may favor alternative targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
